Aqueous Solubility and Lipophilicity Contrast: Flurbiprofen Methyl Ester Versus Parent Free Acid
Flurbiprofen methyl ester exhibits reduced aqueous solubility and enhanced lipophilicity relative to the parent flurbiprofen free acid. The methyl ester has a computed aqueous solubility of 3.284 mg/L at 25 ºC , whereas flurbiprofen free acid is documented with aqueous solubility of approximately 8 mg/L at 25 ºC and a log P (octanol/water partition coefficient) of 4.16 [1]. This solubility differential of approximately 2.4-fold lower for the methyl ester corresponds to increased membrane permeability potential and altered formulation behavior. The esterification eliminates the ionizable carboxylic acid moiety present in flurbiprofen (pKa ≈4.2), thereby modulating pH-dependent solubility and absorption characteristics [2].
| Evidence Dimension | Aqueous solubility (25 ºC) |
|---|---|
| Target Compound Data | 3.284 mg/L (calculated) |
| Comparator Or Baseline | Flurbiprofen free acid: 8 mg/L (reported) |
| Quantified Difference | Approximately 2.4-fold lower solubility |
| Conditions | Computed/experimental aqueous solubility at 25 ºC, neutral pH |
Why This Matters
Reduced aqueous solubility combined with higher lipophilicity alters formulation requirements and may enhance membrane permeability, making the methyl ester a strategically distinct prodrug candidate where modified absorption or tissue distribution is desired.
- [1] PubChem. Flurbiprofen (Compound Summary). National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] DrugBank. Flurbiprofen (DB00712). Drug Database Entry. Accessed 2026. View Source
